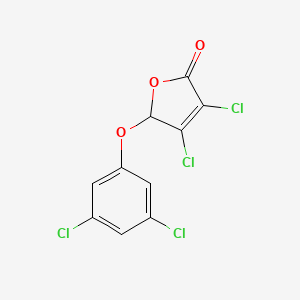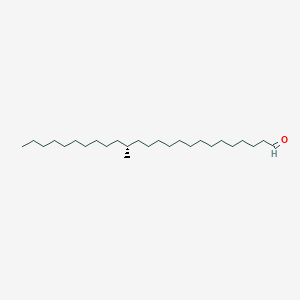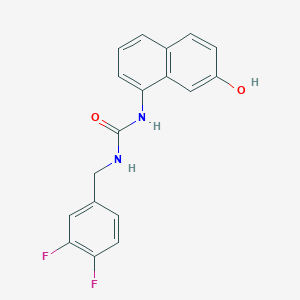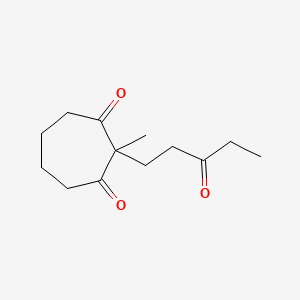
2-(4,4-Diphenyl-3-butenyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,4-Diphenyl-3-butenyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a toluene moiety substituted with a 4,4-diphenyl-3-butenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Diphenyl-3-butenyl)toluene typically involves multi-step organic reactions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with ethyl acetoacetate to form a tertiary alcohol intermediate. This intermediate is then subjected to deprotection under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-(4,4-Diphenyl-3-butenyl)toluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the toluene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 2-(4,4-Diphenyl-3-butenyl)toluene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and butenyl groups may enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
4,4-Diphenyl-3-buten-2-one: This compound shares the diphenyl-butenyl structure but differs in the presence of a ketone group instead of a toluene moiety
4-(4,4-Diphenyl-3-butenyl)-2-piperazinecarboxylic acid dihydrochloride: This derivative contains a piperazine ring and is used in pharmaceutical applications.
Uniqueness
2-(4,4-Diphenyl-3-butenyl)toluene is unique due to its specific combination of aromatic and aliphatic features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
649556-14-9 |
|---|---|
分子式 |
C23H22 |
分子量 |
298.4 g/mol |
IUPAC名 |
1-(4,4-diphenylbut-3-enyl)-2-methylbenzene |
InChI |
InChI=1S/C23H22/c1-19-11-8-9-12-20(19)17-10-18-23(21-13-4-2-5-14-21)22-15-6-3-7-16-22/h2-9,11-16,18H,10,17H2,1H3 |
InChIキー |
YDZHJFUJZXEDDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CCC=C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Naphtho[2,1-b]furan-2-yl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B15170650.png)

![5-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B15170657.png)


![N-[(1R)-1-(3-methylphenyl)ethyl]formamide](/img/structure/B15170669.png)



![2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B15170682.png)



![6-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170716.png)
